molecular formula C19H20N2O3 B3319567 Phenindamine Nitrate CAS No. 114226-44-7

Phenindamine Nitrate

Cat. No.: B3319567
CAS No.: 114226-44-7
M. Wt: 324.4 g/mol
InChI Key: VNPBUNUBQYZEKS-UHFFFAOYSA-N
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Scientific Research Applications

Phenindamine Nitrate has a wide range of applications in scientific research:

Future Directions

Phenindamine was originally manufactured in the US by Carnrick Laboratories, and later by Amarin Pharmaceuticals . When Amarin ceased its American operations, its product line was acquired by Valeant, but they declined to resume manufacturing Nolahist . The last produced lot bore an expiration date of 10/2005, and the product is no longer available . The future of Phenindamine Nitrate will likely depend on the demand for this specific antihistamine and the feasibility of its production .

Biochemical Analysis

Biochemical Properties

Phenindamine Nitrate plays a significant role in biochemical reactions by blocking the effects of histamine, a naturally occurring chemical in the body. It competes with histamine for histamine H1-receptor sites on effector cells, thereby antagonizing the pharmacological effects of histamine mediated through activation of these receptor sites . This interaction reduces the intensity of allergic reactions and tissue injury responses involving histamine release . This compound also interacts with muscarinic receptors, contributing to its anticholinergic effects .

Cellular Effects

This compound affects various types of cells and cellular processes by inhibiting the binding of histamine to its receptors. This inhibition decreases the normal histamine response from cells, consequently reducing allergic symptoms . The compound influences cell signaling pathways by blocking histamine-mediated signaling, which can affect gene expression and cellular metabolism . Additionally, this compound’s anticholinergic properties can impact neurotransmitter release and receptor activation in neuronal cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to histamine H1-receptor sites on effector cells, preventing histamine from activating these receptors . This competitive inhibition reduces the pharmacological effects of histamine, such as vasodilation, increased vascular permeability, and smooth muscle contraction . This compound also interacts with muscarinic receptors, inhibiting acetylcholine-mediated responses and contributing to its anticholinergic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its efficacy may decrease over time if exposed to light or moisture . Long-term studies have shown that this compound maintains its antihistaminic and anticholinergic effects in vitro and in vivo, although prolonged exposure may lead to reduced cellular responsiveness due to receptor desensitization .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces allergic symptoms without significant adverse effects . At high doses, this compound can cause toxic effects such as extreme sleepiness, confusion, weakness, ringing in the ears, blurred vision, large pupils, dry mouth, flushing, fever, shaking, insomnia, hallucinations, and possibly seizures . Threshold effects have been observed, with higher doses leading to more pronounced anticholinergic effects .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes oxidative deamination and N-demethylation . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These metabolic pathways can affect the compound’s bioavailability and efficacy, as well as its potential for drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the brain .

Subcellular Localization

This compound is primarily localized in the cytoplasm and cell membranes, where it exerts its antihistaminic and anticholinergic effects . The compound does not have specific targeting signals or post-translational modifications that direct it to particular compartments or organelles . Its activity is mainly determined by its ability to interact with histamine and muscarinic receptors on the cell surface .

Preparation Methods

The synthesis of Phenindamine Nitrate involves several steps, starting with the preparation of the indeno[2,1-c]pyridine core. This core is synthesized through a series of cyclization reactions involving phenyl-substituted cyclopentadiene and pyridine derivatives. The final step involves the nitration of the indeno[2,1-c]pyridine core to form this compound.

Industrial production methods typically involve high-performance liquid chromatography (HPLC) to ensure the purity of the compound. The reaction conditions often include the use of methanol, nitric acid, and silver nitrate as reagents.

Chemical Reactions Analysis

Phenindamine Nitrate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol and ethanol, as well as catalysts such as palladium on carbon. The major products formed from these reactions are typically derivatives of the parent compound with modified functional groups .

Comparison with Similar Compounds

Phenindamine Nitrate is closely related to other antihistamines such as cyproheptadine and diphenhydramine. it is unique in its chemical structure, which includes an indeno[2,1-c]pyridine core. This structure imparts distinct pharmacological properties, making it particularly effective in treating allergic symptoms .

Similar compounds include:

This compound stands out due to its unique chemical structure and potent antihistaminic activity, making it a valuable compound in both research and clinical settings.

Properties

IUPAC Name

2-methyl-9-phenyl-1,3,4,9-tetrahydroindeno[2,1-c]pyridine;nitric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N.HNO3/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14;2-1(3)4/h2-10,19H,11-13H2,1H3;(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPBUNUBQYZEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.[N+](=O)(O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90765777
Record name Nitric acid--2-methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90765777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114226-44-7
Record name Nitric acid--2-methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90765777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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